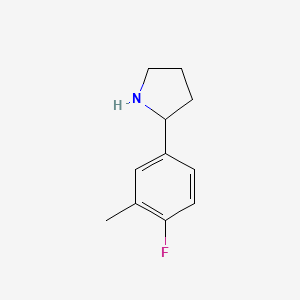
2-(4-Fluoro-3-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-methylphenyl)pyrrolidine is an organic compound with the molecular formula C11H14FN. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 4-fluoro-3-methylphenyl group.
Méthodes De Préparation
The synthesis of 2-(4-Fluoro-3-methylphenyl)pyrrolidine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product .
Analyse Des Réactions Chimiques
2-(4-Fluoro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-(4-Fluoro-3-methylphenyl)pyrrolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the aromatic ring enhances its binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate neurotransmitter systems and inhibit certain enzymes .
Comparaison Avec Des Composés Similaires
2-(4-Fluoro-3-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
4-Fluoro-3-methylphenylpyrrolidine: Similar in structure but lacks the fluorine substitution, which may result in different chemical and biological properties.
4-Fluoro-3-methyl-α-PVP: A structural analog with a different substitution pattern, known for its psychoactive properties.
N-ethyl-2-amino-1-phenylheptan-1-one: Another related compound with different pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
Clé InChI |
JIHZZRABBCRVLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CCCN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)




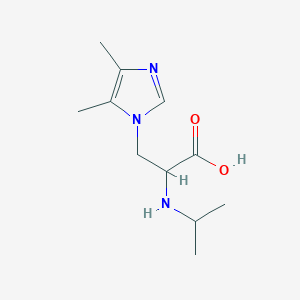
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
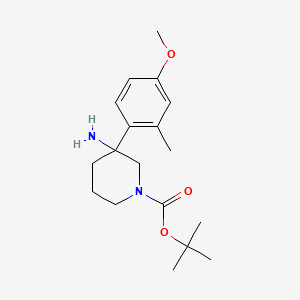
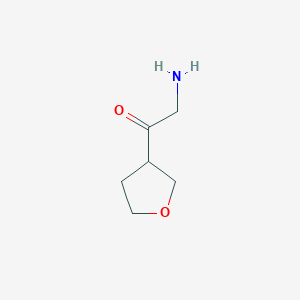
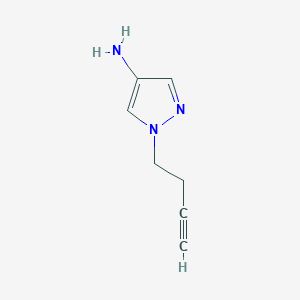
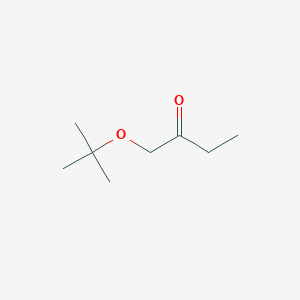
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
